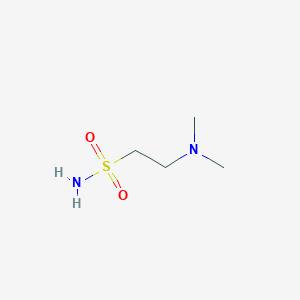

2-(Dimethylamino)ethanesulfonamide

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(dimethylamino)ethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S/c1-6(2)3-4-9(5,7)8/h3-4H2,1-2H3,(H2,5,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSOMKNSPOJDDKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483720 |

Source

|

| Record name | 2-(Dimethylamino)ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71365-70-3 |

Source

|

| Record name | 2-(Dimethylamino)ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)ethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)ethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 2-(Dimethylamino)ethanesulfonamide. The information is presented to support research, development, and application of this compound.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that while some experimental data is available, several key physicochemical parameters have not been reported in publicly accessible literature. For these missing values, in silico prediction using computational models is recommended.

| Property | Value | Data Type | Source |

| Molecular Formula | C₄H₁₂N₂O₂S | Experimental | Biosynth |

| Molecular Weight | 152.22 g/mol | Experimental | Biosynth, BLD Pharm[1][2] |

| Melting Point | 96 °C | Experimental | Biosynth[1] |

| Boiling Point | Data not available | - | - |

| Aqueous Solubility | Data not available | - | - |

| pKa | Data not available | - | - |

| LogP | Data not available | - | - |

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. Below is a generalized protocol for a key experimental procedure.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this measurement.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound (finely powdered)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is placed in a mortar and finely ground to a powder to ensure uniform packing and heat transfer.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm in height is achieved.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Initial Rapid Heating: The apparatus is heated at a rapid rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are noted.

-

Accurate Determination: The apparatus is allowed to cool. A fresh capillary tube with the sample is prepared. The apparatus is then heated rapidly to a temperature approximately 20 °C below the previously observed approximate melting point.

-

Slow Heating and Observation: The heating rate is then reduced to 1-2 °C/min. The sample is observed carefully through the magnifying lens.

-

Recording the Melting Range: The temperature at which the first sign of melting (the appearance of liquid) is observed is recorded as the lower limit of the melting range. The temperature at which the last solid crystal melts is recorded as the upper limit.

-

Purity Assessment: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. A broad melting range often suggests the presence of impurities.

Mandatory Visualizations

Experimental Workflow: Melting Point Determination

The following diagram illustrates the logical steps involved in determining the melting point of a solid organic compound using the capillary method.

Caption: Workflow for determining the melting point of a solid.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and databases did not yield any specific reports on the biological activity or mechanism of action for this compound. Therefore, a signaling pathway diagram is not applicable at this time. Further research would be required to investigate the potential biological effects of this compound.

References

Crystal Structure of 2-(Dimethylamino)ethanesulfonamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 2-(Dimethylamino)ethanesulfonamide, a molecule of interest in pharmaceutical and chemical research. Despite a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no definitive crystal structure data for this specific compound has been identified. This document outlines the current state of knowledge, provides general methodologies for small molecule crystallography that would be applicable to this compound, and presents a standardized workflow for future structural determination. The absence of specific data highlights a gap in the existing literature and an opportunity for novel research.

Introduction

This compound, also known as N,N-dimethyltaurinamide, is a derivative of taurine, an amino acid with diverse physiological roles. The structural elucidation of such small molecules is crucial for understanding their chemical properties, potential biological activity, and for rational drug design. X-ray crystallography remains the gold standard for determining the three-dimensional atomic arrangement of crystalline solids.[1][2][3] This guide is intended to provide a framework for the analysis of this compound's crystal structure, should the data become available.

Current Status of Crystallographic Data

As of the date of this publication, a thorough search of scientific databases has not yielded any deposited crystal structure for this compound (Chemical Formula: C₄H₁₂N₂O₂S). Consequently, quantitative data such as unit cell parameters, space group, and atomic coordinates are not available.

General Experimental Protocol for Small Molecule Crystal Structure Determination

The following section details a standard experimental workflow for the synthesis, crystallization, and X-ray diffraction analysis of a small organic molecule like this compound.

Synthesis

A plausible synthetic route to this compound would involve the reaction of 2-(dimethylamino)ethanesulfonyl chloride with ammonia. The purity of the synthesized compound is paramount for successful crystallization and should be verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step.[1] Common crystallization techniques for small molecules include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion (Hanging Drop and Sitting Drop): A drop of the compound's solution is equilibrated with a larger reservoir of a precipitant solution.[1]

-

Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.

A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth.

X-ray Diffraction Data Collection

Single crystal X-ray diffraction data is typically collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[4] The crystal is mounted on a goniometer and maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.[5] A molecular model is built into the electron density map and refined using least-squares methods to obtain the final crystal structure, including atomic coordinates, bond lengths, and bond angles.

Data Presentation (Hypothetical)

Should the crystal structure of this compound be determined, the quantitative data would be summarized as shown in the tables below.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Value (Example) |

| Empirical formula | C₄H₁₂N₂O₂S |

| Formula weight | 152.22 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.000(1) Å, α = 90° |

| b = 10.000(2) Å, β = 95.00(1)° | |

| c = 9.500(1) Å, γ = 90° | |

| Volume | 756.7(2) ų |

| Z | 4 |

| Density (calculated) | 1.336 Mg/m³ |

| Absorption coefficient | 0.385 mm⁻¹ |

| F(000) | 328 |

| Crystal size | 0.20 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -10 ≤ h ≤ 10, -12 ≤ k ≤ 12, -11 ≤ l ≤ 11 |

| Reflections collected | 7800 |

| Independent reflections | 1750 [R(int) = 0.030] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1750 / 0 / 100 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.040, wR2 = 0.100 |

| R indices (all data) | R1 = 0.050, wR2 = 0.110 |

| Largest diff. peak and hole | 0.40 and -0.30 e.Å⁻³ |

Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters

| Atom | x | y | z | U(eq) [Ų] |

| S1 | 0.2500 | 0.1500 | 0.4500 | 0.020(1) |

| O1 | 0.3500 | 0.1000 | 0.5500 | 0.030(1) |

| O2 | 0.1500 | 0.2000 | 0.5000 | 0.030(1) |

| N1 | 0.3000 | 0.2500 | 0.3500 | 0.025(1) |

| N2 | 0.6500 | 0.0500 | 0.2000 | 0.028(1) |

| C1 | 0.4000 | 0.1000 | 0.3000 | 0.022(1) |

| C2 | 0.5500 | 0.1500 | 0.2500 | 0.023(1) |

| C3 | 0.7500 | -0.0500 | 0.2500 | 0.035(1) |

| C4 | 0.7000 | 0.1500 | 0.1000 | 0.036(1) |

Workflow and Relationship Diagrams

The following diagrams illustrate the general workflow for crystal structure determination and the logical relationship of the key steps.

Conclusion

The determination of the crystal structure of this compound would be a valuable contribution to the field of structural chemistry. This guide provides a comprehensive overview of the necessary experimental procedures and a template for the presentation of results. It is hoped that this document will serve as a useful resource for researchers undertaking the structural analysis of this and similar compounds, and encourages the deposition of such data in public repositories to advance scientific discovery.

References

- 1. Exposome-Explorer - Taurine (Compound) [exposome-explorer.iarc.fr]

- 2. Taurine | C2H7NO3S | CID 1123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-docosanoyl taurine | C24H49NO4S | CID 42607333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Taurine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide on the Biological Activity of Novel 2-(Dimethylamino)ethanesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of novel sulfonamide derivatives, with a focus on their potential as anticancer agents. While specific research on 2-(Dimethylamino)ethanesulfonamide derivatives is limited in the public domain, this document synthesizes available data on structurally related sulfonamides to provide insights into their therapeutic potential, mechanisms of action, and methodologies for their evaluation.

Introduction to Sulfonamides in Drug Discovery

Sulfonamides are a class of synthetic compounds characterized by the -SO₂NH₂ functional group. They have a long history in medicine, initially gaining prominence as antimicrobial agents.[1] Over the decades, their therapeutic applications have expanded significantly, with derivatives showing promise as anticancer, anti-inflammatory, and enzyme-inhibiting agents.[2][3][4] The versatility of the sulfonamide scaffold allows for diverse chemical modifications, leading to a wide range of biological activities.[4] In oncology, sulfonamide-based drugs have been developed to target various aspects of cancer cell biology, including cell cycle progression, angiogenesis, and apoptosis.[5][6]

Anticancer Activity of Novel Sulfonamide Derivatives

Recent research has focused on the design and synthesis of novel sulfonamide derivatives with potent anticancer properties. These efforts have led to the identification of compounds with significant growth inhibitory effects against various human cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected novel sulfonamide derivatives from recent studies. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 2i | COLO-205 (Colon) | >10 | [3] |

| HEP-2 (Larynx) | >10 | [3] | |

| A-549 (Lung) | >10 | [3] | |

| IMR-32 (Neuroblastoma) | >10 | [3] | |

| MM131 | DLD-1 (Colon) | ~5 | [2] |

| HT-29 (Colon) | ~7 | [2] | |

| Compound 6e | MCF-7 (Breast) | Not Specified | [3] |

| HT-29 (Colon) | Not Specified | [3] | |

| A-2780 (Ovarian) | Not Specified | [3] | |

| HepG2 (Liver) | Not Specified | [3] |

Note: The IC₅₀ values for Compound 2i were reported as percentage growth inhibition at 1x10⁻⁵ M, which was greater than the concentration required for 50% inhibition in the tested cell lines. The IC₅₀ for MM131 is an approximation based on graphical data.

Mechanisms of Anticancer Action

The anticancer effects of novel sulfonamide derivatives are often attributed to their ability to interfere with critical cellular processes, such as cell cycle progression and the induction of apoptosis.

Cell Cycle Arrest

Several sulfonamide derivatives have been shown to exert their antitumor effects by inducing cell cycle arrest, preventing cancer cells from proliferating. For instance, the novel sulfonamide E7070 has been demonstrated to disrupt the cell cycle at both the G1/S and G2/M transitions in human non-small cell lung cancer cells.[6] This is achieved through the inhibition of cyclin-dependent kinases (CDKs) and the modulation of key cell cycle regulatory proteins.[6]

A proposed signaling pathway for sulfonamide-induced cell cycle arrest is depicted below.

Caption: Proposed signaling pathway for sulfonamide-induced cell cycle arrest.

Induction of Apoptosis

In addition to cell cycle arrest, some novel sulfonamides can trigger programmed cell death, or apoptosis, in cancer cells. The 1,2,4-triazine sulfonamide derivative, MM131, has been shown to induce both the extrinsic and intrinsic apoptotic pathways in colon cancer cells.[2] This involves the activation of key executioner caspases, such as caspase-8 and caspase-9.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of novel sulfonamide derivatives.

Synthesis of a Novel 1,2,4-Triazine Sulfonamide Derivative (MM131)

This protocol is adapted from the synthesis of MM131 and serves as a representative example for the synthesis of novel sulfonamide derivatives.[2]

Step 1: Reaction of Chlorosulfone Derivative with (R)-2-amino-propan-1-ol

-

Dissolve the starting chlorosulfone derivative (1 equivalent) in anhydrous acetonitrile.

-

Add (R)-2-amino-propan-1-ol (1 equivalent) to the solution at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent to obtain the intermediate sulfonamide derivative 2.

Step 2: Cyclization with Sodium Azide

-

Dissolve the sulfonamide derivative 2 (1 equivalent) in anhydrous ethanol.

-

Add sodium azide (1 equivalent) to the solution.

-

Reflux the reaction mixture until the starting material is consumed (monitored by TLC).

-

Evaporate the solvent.

-

Purify the crude product using column chromatography with a CH₂Cl₂:MeOH (50:1) mixture as the eluent to yield the final tricyclic sulfonamide product (MM131).

The following diagram illustrates the general workflow for the synthesis of a novel sulfonamide derivative.

Caption: General workflow for the synthesis of a novel sulfonamide derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed human cancer cells in 96-well plates at a density of 1 × 10⁵ cells/mL and incubate for 24 hours.

-

Compound Treatment: Prepare logarithmic concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM) of the test sulfonamide derivatives. Add the compounds to the plates and incubate for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for a further 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using an ELISA plate reader at a wavelength of 540 nm.

-

Data Analysis: Calculate the percentage of cell survival relative to untreated control cells and determine the IC₅₀ value for each compound.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cancer cells with the test sulfonamide derivative at a specific concentration for a defined period (e.g., 24, 48, or 72 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

-

Data Analysis: Generate DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

Novel sulfonamide derivatives continue to be a promising area of research in the development of new anticancer agents. The studies highlighted in this guide demonstrate their potential to inhibit cancer cell growth through mechanisms such as cell cycle arrest and the induction of apoptosis. Future research should focus on the synthesis and evaluation of a wider range of this compound derivatives to establish a clear structure-activity relationship and identify lead compounds with enhanced potency and selectivity. Further elucidation of their molecular targets and signaling pathways will be crucial for their clinical development.

References

- 1. N-Substituted Aryl Sulphonamides as Potential Anti-Alzheimer's Agents: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and structure-activity relationships of sulfonamide ETA-selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ptfarm.pl [ptfarm.pl]

In-depth Technical Guide: The Enigmatic Mechanism of 2-(Dimethylamino)ethanesulfonamide

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific mechanism of action of 2-(Dimethylamino)ethanesulfonamide in biological systems. Despite extensive searches for its biological activity, cellular targets, and data from in vitro or in vivo studies, no detailed experimental data, quantitative analyses, or established signaling pathways for this specific compound could be identified.

While the broader class of sulfonamides, organic compounds containing the -S(=O)₂-NR₂ functional group, is known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, the specific contributions and mechanisms of the 2-(dimethylamino)ethyl moiety attached to the sulfonamide core in this particular molecule remain uncharacterized in the public domain.

A singular mention of "this compound" was found within a Russian patent (RU2671496C2) related to 5-piperidin-8-cyanoquinoline derivatives. The context suggests a potential association with Toll-like receptor 7 (TLR7), TLR8, or TLR9 modulation. However, the patent focuses on a larger, more complex molecule and does not provide any direct experimental evidence or elucidation of the role or mechanism of this compound as a standalone agent.

-

Quantitative Data Presentation: No quantitative data from dose-response studies, enzyme inhibition assays, or other relevant experiments are available to be summarized in tabular form.

-

Detailed Experimental Protocols: Without published studies, there are no experimental methodologies to detail.

-

Signaling Pathway and Workflow Visualization: The lack of information on the compound's cellular targets and mechanism of action precludes the creation of any signaling pathway or experimental workflow diagrams.

Spectroscopic Data for 2-(Dimethylamino)ethanesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides predicted spectroscopic data for the compound 2-(Dimethylamino)ethanesulfonamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the absence of publicly available experimental data for this specific molecule, this document leverages predictive algorithms to offer insights into its structural and spectroscopic characteristics. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their own analytical workflows.

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using computational models and should be considered as estimations until they can be confirmed by experimental data.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.35 | s | 6H | -N(CH₃)₂ |

| ~2.80 | t | 2H | -CH₂-N |

| ~3.20 | t | 2H | -CH₂-S |

| ~4.80 | br s | 2H | -SO₂NH₂ |

Table 2: Predicted ¹³C NMR Data Solvent: CDCl₃

| Chemical Shift (ppm) | Assignment |

| ~45.0 | -N(CH₃)₂ |

| ~55.0 | -CH₂-S |

| ~58.0 | -CH₂-N |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (sulfonamide) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1350-1310 | Strong | S=O asymmetric stretch (sulfonamide) |

| 1160-1130 | Strong | S=O symmetric stretch (sulfonamide) |

| ~1100 | Medium | C-N stretch |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrum Fragments (Electron Impact - EI)

| m/z | Predicted Fragment |

| 152 | [M]⁺ (Molecular Ion) |

| 108 | [M - C₂H₆N]⁺ |

| 72 | [C₄H₁₀N]⁺ |

| 58 | [C₃H₈N]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a small organic solid like this compound. Instrument-specific parameters should be optimized by the user.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and the magnetic field shimmed to achieve optimal homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, 8 to 16 scans are typically sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).

-

Drop the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[1]

-

-

Background Spectrum: Run a background spectrum of the empty sample compartment to account for atmospheric and instrumental absorptions.

-

Sample Spectrum: Place the salt plate with the sample film in the instrument's sample holder and acquire the IR spectrum.

-

Data Analysis: The resulting spectrum will show the transmittance or absorbance of infrared radiation as a function of wavenumber. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the range of 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water. The solvent should be volatile and able to support ionization.[2]

-

Instrument Setup: The mass spectrometer is set up for ESI in either positive or negative ion mode. For this compound, positive ion mode is likely to be more effective due to the presence of the basic dimethylamino group. Key parameters include the capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range. The data will show the mass-to-charge ratios of the ions generated from the sample.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which can serve as a valuable reference for researchers. The included generalized experimental protocols offer a starting point for the empirical determination of this data. It is anticipated that this information will facilitate the synthesis, identification, and further investigation of this compound in various scientific and developmental applications. Experimental verification of the predicted data is highly encouraged.

References

An In-depth Technical Guide to the Thermogravimetric Analysis of 2-(Dimethylamino)ethanesulfonamide Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Thermogravimetric Analysis (TGA) to assess the thermal stability of 2-(Dimethylamino)ethanesulfonamide. This document outlines the fundamental principles of TGA, detailed experimental protocols, data analysis, and potential decomposition pathways.

Introduction to Thermogravimetric Analysis and its Application in Pharmaceutical Development

Thermogravimetric Analysis (TGA) is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is crucial in the pharmaceutical industry for characterizing the thermal stability and decomposition profile of active pharmaceutical ingredients (APIs) and excipients.[3] Understanding the thermal properties of a compound like this compound, a key intermediate in the synthesis of various pharmaceutical compounds, is essential for determining appropriate storage conditions, manufacturing processes, and ensuring drug product stability.

Principles of Thermogravimetric Analysis

A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace.[2][4] The sample is subjected to a controlled temperature program, and the mass is continuously monitored.[3] The resulting data is plotted as a TGA curve, showing mass loss on the y-axis against temperature on the x-axis.[2] The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, can also be plotted to identify the temperatures at which the rate of mass loss is maximal.[2]

Experimental Protocol: Thermogravimetric Analysis of this compound

This section details a standard protocol for conducting a TGA experiment on this compound.

3.1. Instrumentation

-

A calibrated thermogravimetric analyzer equipped with a sensitive microbalance is required.

-

Alumina or platinum crucibles are typically used for the sample.[5]

-

A purge gas system for controlling the atmosphere (e.g., nitrogen for an inert environment or air for an oxidative one) is necessary.[4]

3.2. Sample Preparation

-

Ensure the this compound sample is homogenous and representative of the batch.

-

Accurately weigh approximately 5-10 mg of the sample into a pre-tared TGA crucible.[5] The exact sample mass should be recorded.

3.3. TGA Instrument Setup and Measurement

-

Purge Gas: Initiate a high-purity nitrogen purge at a flow rate of 20-50 mL/min to create an inert atmosphere and remove any volatile impurities.[5]

-

Initial Temperature: Equilibrate the furnace to a starting temperature of 25 °C.

-

Heating Rate: Program the instrument to heat the sample at a linear rate of 10 °C/min.[3]

-

Temperature Range: Heat the sample from 25 °C to a final temperature of 600 °C to ensure complete decomposition is observed.

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

3.4. Post-Analysis

-

After the experiment, allow the furnace to cool to room temperature.

-

Carefully remove the crucible and weigh any remaining residue.

-

Analyze the resulting TGA and DTG curves to determine key thermal events.

Data Presentation and Interpretation

The thermal stability of this compound can be quantitatively assessed from the TGA data. Key parameters include the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the percentage of mass loss at different stages.

Table 1: Hypothetical TGA Data for this compound in a Nitrogen Atmosphere

| Parameter | Value | Description |

| Tonset | ~220 °C | The temperature at which significant decomposition begins. |

| Decomposition Stage 1 | ||

| Tpeak | ~250 °C | Temperature of the maximum rate of mass loss in the first stage. |

| Mass Loss | ~45% | Corresponds to the initial fragmentation of the molecule. |

| Decomposition Stage 2 | ||

| Tpeak | ~380 °C | Temperature of the maximum rate of mass loss in the second stage. |

| Mass Loss | ~35% | Relates to the breakdown of intermediate fragments. |

| Final Residue at 600 °C | ~20% | The remaining non-volatile material after complete decomposition. |

Note: This data is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Proposed Thermal Decomposition Pathway

The thermal decomposition of organic molecules can be complex. For this compound, a plausible decomposition pathway in an inert atmosphere might involve the initial cleavage of the weaker bonds in the molecule. The C-S and S-N bonds are likely points of initial fragmentation due to their lower bond energies compared to C-C and C-H bonds. A possible decomposition mechanism could involve the loss of the dimethylaminoethyl group and the sulfonamide group in separate or overlapping steps.

Conclusion

Thermogravimetric analysis is an indispensable tool for evaluating the thermal stability of this compound. This guide provides a framework for conducting and interpreting TGA experiments for this compound. The presented protocol and data serve as a starting point for researchers, and the actual thermal behavior should be confirmed through rigorous experimentation. A thorough understanding of the thermal properties of this compound will ultimately contribute to the development of safe, stable, and effective pharmaceutical products.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(Dimethylamino)ethanesulfonamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct therapeutic applications of 2-(Dimethylamino)ethanesulfonamide are not extensively documented in publicly available research, the core structure of 2-(dimethylamino)ethyl is a key pharmacophore in a variety of biologically active compounds. This technical guide explores the potential therapeutic targets of molecules containing this motif, drawing on data from several classes of well-characterized derivatives. The following sections detail the mechanism of action, quantitative biological data, and experimental protocols for compounds targeting key pathways in cancer, pain, and neurological disorders.

Dual PI3K/mTOR Inhibition in Cancer Therapy

Derivatives of this compound, particularly sulfonamide methoxypyridine compounds, have emerged as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). These two kinases are critical components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, promoting cell proliferation, survival, and metabolic reprogramming.

Mechanism of Action

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth and proliferation. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates AKT, which in turn phosphorylates and activates mTOR. Dual inhibition of PI3K and mTOR by sulfonamide methoxypyridine derivatives effectively shuts down this signaling axis, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]

Quantitative Data

The inhibitory activities of a lead sulfonamide methoxypyridine derivative, compound 22c, are summarized in the table below.

| Compound | Target | IC50 (nM) | Cell Line | IC50 (nM) |

| 22c | PI3Kα | 0.22 | MCF-7 | 130 |

| mTOR | 23 | HCT-116 | 20 |

Data sourced from a study on sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors.[1]

Experimental Protocols

-

Preparation of Reagents: Recombinant human PI3Kα and mTOR enzymes are used. The substrate, PIP2, is prepared in a lipid vesicle solution. ATP and the test compounds are dissolved in DMSO.

-

Assay Procedure: The assay is performed in a 96-well plate. The enzymes are pre-incubated with the test compounds for 15 minutes at room temperature.

-

Initiation of Reaction: The kinase reaction is initiated by adding a mixture of PIP2 and ATP. The reaction is allowed to proceed for 1 hour at room temperature.

-

Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay). Luminescence is read on a plate reader.

-

Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

-

Cell Culture: MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.

-

Assay Procedure: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 72 hours.

-

Cell Viability Measurement: Cell viability is assessed using the MTT assay. MTT solution is added to each well, and the plates are incubated for 4 hours. The formazan crystals are then dissolved in DMSO.

-

Data Analysis: The absorbance is measured at 570 nm. IC50 values are determined from the dose-response curves.

Signaling Pathway Diagram

Caption: PI3K/mTOR signaling pathway and points of inhibition.

DNA Intercalation and Topoisomerase Inhibition in Cancer Therapy

N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) is a potent antitumor agent that functions as a DNA intercalator and a dual inhibitor of topoisomerase I and II. These enzymes are essential for resolving DNA topological problems during replication, transcription, and recombination.

Mechanism of Action

DACA inserts itself between the base pairs of the DNA double helix, a process known as intercalation. This distorts the DNA structure and interferes with the functions of DNA polymerases and topoisomerases. Furthermore, DACA stabilizes the covalent complexes formed between topoisomerases and DNA, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis in cancer cells.[3][4] DACA has shown preferential poisoning of topoisomerase II.[4]

Quantitative Data

The antitumor activity and clinical data for DACA are presented below.

| Parameter | Value | Details |

| Preclinical Activity | ||

| Tumor Growth Delay | Significant | Against s.c. colon 38 adenocarcinomas in mice |

| Phase I Clinical Trial | ||

| Maximum Tolerated Dose (MTD) | 750 mg/m² | 3-hour infusion, repeated 3-weekly |

| Dose-Limiting Toxicity | Infusional arm pain | Rapid onset, subsided on cessation of infusion |

Data sourced from preclinical and Phase I clinical studies of DACA.[3]

Experimental Protocols

-

Preparation of Reagents: Supercoiled plasmid DNA (e.g., pBR322) is used. DACA is dissolved in DMSO.

-

Assay Procedure: Plasmid DNA is incubated with increasing concentrations of DACA in a suitable buffer at 37°C for 1 hour.

-

Gel Electrophoresis: The samples are loaded onto an agarose gel containing a DNA stain (e.g., ethidium bromide). Electrophoresis is performed to separate the different DNA topoisomers.

-

Visualization: The DNA bands are visualized under UV light. Intercalation of DACA will cause a change in the supercoiling of the plasmid DNA, resulting in a shift in its electrophoretic mobility.

-

Preparation of Reagents: Purified human topoisomerase IIα and supercoiled plasmid DNA are used.

-

Assay Procedure: The enzyme is incubated with the plasmid DNA and various concentrations of DACA in a reaction buffer containing ATP at 37°C for 30 minutes.

-

Reaction Termination: The reaction is stopped by the addition of SDS and proteinase K.

-

Analysis: The DNA is analyzed by agarose gel electrophoresis. The formation of linear DNA from the supercoiled plasmid indicates topoisomerase II-mediated DNA cleavage stabilized by DACA.

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating DACA.

Analgesic Activity through Modulation of Pain Pathways

N-(dimethylamino)ethyl derivatives of benzo- and pyridopyridazinones have demonstrated significant antinociceptive properties. These compounds are thought to exert their effects by modulating central and peripheral pain pathways.

Mechanism of Action

The precise molecular targets for these analgesic compounds are not fully elucidated but are believed to involve interactions with supraspinal, spinal, and peripheral structures involved in pain perception.[5] Their efficacy in multiple pain models suggests a broad-spectrum analgesic effect.

Quantitative Data

The analgesic activity of a lead compound, 2-[2-(dimethylamino)ethyl]-4-phenyl-2H-phthalazin-1-one (7a), was found to be remarkably high in various animal models of pain.

| Test | Observation |

| Hot-Plate Test | Higher decreased sensitivity to pain stimulus than metamizole |

| Tail-Flick Test | Significant antinociceptive activity |

| Writhing Test | Significant antinociceptive activity |

Data sourced from a study on the synthesis and pharmacological evaluation of N-(dimethylamino)ethyl derivatives of benzo- and pyridopyridazinones.[5]

Experimental Protocols

-

Apparatus: A commercially available hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

-

Animal Preparation: Mice are habituated to the testing room for at least 30 minutes before the experiment.

-

Procedure: The test compound or vehicle is administered (e.g., intraperitoneally). At a predetermined time after injection, the mouse is placed on the hot plate.

-

Measurement: The latency to the first sign of nociception (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated.

-

Apparatus: A tail-flick analgesiometer that focuses a beam of radiant heat on the tail is used.

-

Procedure: The test compound or vehicle is administered. The mouse's tail is placed in the apparatus, and the time taken for the mouse to flick its tail away from the heat source is measured.

-

Data Analysis: The increase in tail-flick latency is calculated and compared to the control group.

-

Procedure: The test compound or vehicle is administered. After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior).

-

Measurement: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated relative to the vehicle-treated group.

Logical Relationship Diagram

Caption: Logical flow of analgesic activity assessment.

Positive Allosteric Modulation of GABA-B Receptors

2-(Acylamino)thiophene derivatives containing the 2-(dimethylamino)ethyl moiety have been identified as positive allosteric modulators (PAMs) of the GABA-B receptor. GABA-B receptors are G-protein coupled receptors that mediate slow and prolonged inhibitory neurotransmission in the central nervous system.

Mechanism of Action

These compounds do not activate the GABA-B receptor directly but bind to an allosteric site, enhancing the affinity and/or efficacy of the endogenous ligand, GABA. This potentiation of GABAergic signaling can be beneficial in treating conditions associated with GABA hypofunction, such as anxiety, spasticity, and substance use disorders.

Quantitative Data

The in vivo efficacy of lead 2-(acylamino)thiophene derivatives was demonstrated by their ability to potentiate the sedative/hypnotic effects of the GABA-B agonist, baclofen.

| Compound Combination | Onset of Loss of Righting Reflex | Duration of Loss of Righting Reflex |

| Baclofen + PAM | Shorter | Longer |

Data sourced from a study on 2-(acylamino)thiophene derivatives as positive allosteric modulators of the GABA-B receptor.[1]

Experimental Protocols

-

Membrane Preparation: Crude synaptic membranes are prepared from rat cerebral cortex.

-

Assay Procedure: Membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, GABA at a fixed concentration (e.g., EC₂₀), and varying concentrations of the test compound.

-

Incubation and Filtration: The reaction is carried out at 30°C for 1 hour and then terminated by rapid filtration through glass fiber filters.

-

Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The potentiation of GABA-stimulated [³⁵S]GTPγS binding is calculated, and EC₅₀ values for the PAMs are determined.

-

Animal Preparation: DBA mice are used due to their sensitivity to the sedative effects of GABA-B agonists.

-

Procedure: The test compound (PAM) or vehicle is administered (e.g., intraperitoneally or orally). After a predetermined time, a non-sedative dose of baclofen is administered.

-

Measurement: The onset and duration of the loss of the righting reflex are recorded. The loss of righting reflex is defined as the inability of the mouse to right itself within 30 seconds when placed on its back.

-

Data Analysis: The mean onset and duration of the loss of righting reflex are compared between the group receiving baclofen alone and the group receiving the PAM plus baclofen.

Signaling Pathway Diagram

Caption: Allosteric modulation of the GABA-B receptor.

The 2-(dimethylamino)ethyl scaffold is a versatile structural motif that is present in compounds with a wide range of therapeutic activities. The examples presented in this guide highlight its importance in the development of novel drugs targeting cancer, pain, and neurological disorders. Further exploration of derivatives of this compound could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The detailed experimental protocols and data provided herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. PubChemLite - 2-(dimethylamino)ethane-1-sulfonamide (C4H12N2O2S) [pubchemlite.lcsb.uni.lu]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-(Dimethylamino)ethanesulfonic acid | C4H11NO3S | CID 237042 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for using 2-(Dimethylamino)ethanesulfonamide as a buffer

A Critical Evaluation of 2-(Dimethylamino)ethanesulfonamide as a Potential Biological Buffer

Introduction

The selection of an appropriate buffer is a critical determinant for the success of biological experiments. An ideal buffer maintains a stable pH environment without interfering with the biochemical reactions under investigation. This document aims to provide a protocol for the use of this compound as a buffer. However, a thorough review of available scientific literature reveals a significant lack of information regarding the use of this compound for this purpose. The available data pertains to a related compound, 2-(Dimethylamino)ethanesulfonic acid, which possesses a predicted pKa value far outside the optimal range for most biological assays.

This document will first address the ambiguity in the compound name and the properties of the likely intended compound, 2-(Dimethylamino)ethanesulfonic acid. It will then detail the essential characteristics of a good biological buffer and provide a general protocol for buffer preparation and use, which can be adapted for a suitable buffering agent.

Compound Clarification and Physicochemical Properties

There appears to be some ambiguity in the requested compound, "this compound." Scientific databases primarily contain information on "2-(Dimethylamino)ethanesulfonic acid." Given the context of a buffer, it is probable that the sulfonic acid was the intended compound, as sulfonic acid groups are common in well-established biological buffers (e.g., HEPES, PIPES).

A summary of the available physicochemical properties for 2-(Dimethylamino)ethanesulfonic acid is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C4H11NO3S | [1] |

| Molecular Weight | 153.20 g/mol | [1] |

| Melting Point | 315-316 °C | [2] |

| Predicted pKa | 0.56 ± 0.50 | [2] |

Critique of 2-(Dimethylamino)ethanesulfonic acid as a Biological Buffer

The primary function of a biological buffer is to maintain a stable pH within a narrow, physiologically relevant range, typically between pH 6.0 and 8.0.[3] The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The predicted pKa of 2-(Dimethylamino)ethanesulfonic acid is approximately 0.56.[2] This value indicates that it would only have significant buffering capacity at a very low pH, making it unsuitable for the vast majority of biological and drug development research applications.

General Protocol for the Selection and Preparation of a Biological Buffer

Due to the unsuitability of 2-(Dimethylamino)ethanesulfonic acid, the following section provides a general protocol for selecting and preparing a suitable biological buffer.

1. Buffer Selection:

The choice of buffer is critical and should be based on the specific requirements of the experiment.[4] Key criteria for selecting a biological buffer include:

-

pKa Value: The buffer's pKa should be as close as possible to the desired experimental pH.[3]

-

Solubility: High water solubility is essential.[3]

-

Biological Inertness: The buffer should not interfere with the biological system being studied.[5][6] This includes avoiding interactions with enzymes, proteins, or metal ions.[6]

-

UV/Visible Light Absorption: The buffer should not absorb light in the region used for spectrophotometric or colorimetric assays.[6]

-

Temperature and Concentration Effects: The pKa of some buffers can be sensitive to changes in temperature and concentration.[3]

2. Buffer Preparation Workflow:

The following workflow outlines the general steps for preparing a buffer solution.

Caption: General workflow for preparing a buffer solution.

Experimental Protocol: pH Adjustment and Titration

This protocol describes the standard method for adjusting the pH of a buffer solution.

Materials:

-

Selected buffer compound (solid form)

-

Deionized water

-

Concentrated strong acid (e.g., HCl) or strong base (e.g., NaOH) for pH adjustment

-

pH meter

-

Stir plate and stir bar

-

Volumetric flasks and graduated cylinders

Procedure:

-

Calculate the required mass of the solid buffer component to achieve the desired molar concentration in the final volume.

-

Weigh the calculated amount of the buffer component and transfer it to a beaker containing approximately 80% of the final volume of deionized water.

-

Dissolve the solid completely using a stir bar and stir plate.

-

Calibrate the pH meter according to the manufacturer's instructions using standard pH buffers.

-

Place the calibrated pH electrode into the buffer solution.

-

Slowly add small volumes of a concentrated strong acid or strong base while continuously monitoring the pH.

-

Continue adding acid or base until the desired pH is reached.

-

Transfer the buffer solution to a volumetric flask.

-

Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

-

Add deionized water to the volumetric flask until the final volume is reached.

-

Stopper and invert the flask several times to ensure thorough mixing.

-

Verify the final pH of the buffer solution.

-

Sterilize the buffer if required for the application (e.g., by autoclaving or filtration).

-

Store the buffer in a clearly labeled, sealed container at the appropriate temperature.

Signaling Pathway Considerations

When working with cell-based assays, it is crucial to select a buffer that does not interfere with cellular signaling pathways. Some buffer components can mimic substrates or inhibitors of enzymes involved in these pathways.

Caption: Example of potential buffer interference in a signaling cascade.

While the request was for a protocol using this compound as a buffer, the available evidence strongly suggests that its likely counterpart, 2-(Dimethylamino)ethanesulfonic acid, is not a suitable candidate for biological applications due to its very low predicted pKa. Researchers are advised to select a well-characterized biological buffer with a pKa value appropriate for their specific experimental needs. The general protocols and considerations provided in this document offer a framework for making an informed buffer choice and for the accurate preparation of buffer solutions. The importance of using a non-interfering buffer cannot be overstated, as it is fundamental to obtaining reliable and reproducible experimental results.[4][7]

References

- 1. 2-(Dimethylamino)ethanesulfonic acid | C4H11NO3S | CID 237042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Dimethylamino)ethanesulfonic acid CAS#: 637-95-6 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

- 7. nbinno.com [nbinno.com]

Application Note: Utilizing 2-(Dimethylamino)ethanesulfonamide as a Novel Zwitterionic Buffer for Capillary Electrophoresis in Pharmaceutical Analysis

Introduction

Capillary electrophoresis (CE) is a powerful analytical technique renowned for its high separation efficiency, rapid analysis times, and minimal sample consumption, making it a valuable tool in pharmaceutical development and quality control.[1][2] The composition of the background electrolyte (BGE) is a critical factor that governs the selectivity and resolution of separations in CE.[3][4] This application note explores the potential utility of 2-(Dimethylamino)ethanesulfonamide as a zwitterionic buffer component in the BGE for the analysis of small molecule drugs. Its chemical structure, possessing both a tertiary amine (a basic group) and a sulfonic acid moiety (a strong acidic group), suggests it would behave as a zwitterion over a wide pH range. The use of zwitterionic buffers can be advantageous as they contribute to low conductivity and thus lower currents, enabling the use of higher voltages to achieve faster and more efficient separations.[4]

Principle

In this hypothetical application, this compound is employed as the primary buffering agent in the BGE for the capillary zone electrophoresis (CZE) separation of a model mixture of acidic, basic, and neutral pharmaceutical compounds. The zwitterionic nature of this compound is expected to provide stable pH control while minimizing the electroosmotic flow (EOF), thereby allowing for separations based primarily on the analytes' electrophoretic mobility. This can lead to improved resolution and reproducibility.

Experimental Protocols

1. Preparation of the Background Electrolyte (BGE)

-

Objective: To prepare a 50 mM this compound buffer at pH 7.4.

-

Materials:

-

This compound (MW: 152.21 g/mol )

-

Sodium Hydroxide (NaOH), 1 M solution

-

Hydrochloric Acid (HCl), 1 M solution

-

Deionized water (18.2 MΩ·cm)

-

-

Procedure:

-

Weigh out 0.761 g of this compound.

-

Dissolve the solid in approximately 80 mL of deionized water in a 100 mL volumetric flask.

-

Adjust the pH of the solution to 7.4 using dropwise addition of 1 M NaOH or 1 M HCl while monitoring with a calibrated pH meter.

-

Bring the final volume to 100 mL with deionized water.

-

Filter the buffer solution through a 0.22 µm syringe filter before use to remove any particulate matter.

-

2. Capillary Conditioning

-

Objective: To ensure a reproducible inner surface of the fused-silica capillary.

-

Materials:

-

Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 50 cm total length)

-

1 M Sodium Hydroxide (NaOH)

-

0.1 M Sodium Hydroxide (NaOH)

-

Deionized water

-

Background Electrolyte (BGE)

-

-

Procedure (for a new capillary):

-

Rinse the capillary with 1 M NaOH for 20 minutes.

-

Rinse with deionized water for 10 minutes.

-

Rinse with 0.1 M NaOH for 10 minutes.

-

Rinse with deionized water for 5 minutes.

-

Finally, equilibrate the capillary by rinsing with the BGE for 15 minutes.

-

-

Procedure (between runs):

-

Rinse with 0.1 M NaOH for 2 minutes.

-

Rinse with deionized water for 2 minutes.

-

Rinse with BGE for 3 minutes.

-

3. Sample Preparation

-

Objective: To prepare a sample mixture of model pharmaceutical compounds.

-

Materials:

-

Model compounds (e.g., Ketoprofen - acidic, Lidocaine - basic, Acetaminophen - neutral)

-

Deionized water or BGE as sample diluent

-

-

Procedure:

-

Prepare stock solutions of each model compound at a concentration of 1 mg/mL in a suitable solvent.

-

Create a working sample mixture by diluting the stock solutions in the BGE to a final concentration of 50 µg/mL for each compound.

-

Vortex the sample mixture to ensure homogeneity.

-

Centrifuge the sample at 10,000 x g for 2 minutes to pellet any insoluble material.

-

4. Capillary Electrophoresis Analysis

-

Objective: To perform the electrophoretic separation of the sample mixture.

-

Instrumentation: A standard capillary electrophoresis system with a UV detector.

-

Conditions:

-

Capillary: 50 µm i.d., 40 cm effective length, 50 cm total length

-

BGE: 50 mM this compound, pH 7.4

-

Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

-

Separation Voltage: +25 kV

-

Temperature: 25 °C

-

Detection: UV absorbance at 214 nm

-

-

Procedure:

-

Place the inlet and outlet vials containing the BGE into the instrument.

-

Replace the inlet vial with the sample vial.

-

Perform the hydrodynamic injection as specified.

-

Replace the sample vial with the BGE inlet vial.

-

Apply the separation voltage and acquire data for 15 minutes.

-

Data Presentation

Exemplary Data: The following table summarizes the expected performance for the separation of the model pharmaceutical compounds using the described method.

| Analyte | Type | Migration Time (min) | Peak Area (mAU*s) | Theoretical Plates (N) | Resolution (Rs) |

| Lidocaine | Basic | 4.2 | 15.8 | 150,000 | - |

| Acetaminophen | Neutral | 6.5 | 12.3 | 180,000 | 5.1 |

| Ketoprofen | Acidic | 9.8 | 20.1 | 200,000 | 8.2 |

Visualizations

Caption: Experimental workflow for the CE analysis of pharmaceuticals.

Caption: Rationale for using the zwitterionic buffer in CE.

References

2-(Dimethylamino)ethanesulfonamide: A Versatile Reagent in Organic Synthesis

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)ethanesulfonamide is a bifunctional molecule incorporating both a sulfonamide moiety and a tertiary amine. This unique structural combination suggests its potential utility as a versatile reagent and building block in organic synthesis, particularly in the construction of molecules with potential biological activity. The sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents, while the dimethylaminoethyl side chain can influence physicochemical properties such as solubility and basicity, and may participate in specific binding interactions. This document provides an overview of the potential applications of this compound, along with generalized experimental protocols for its synthesis and use.

Potential Applications

While specific literature on the applications of this compound is limited, its structure suggests several potential uses in organic synthesis:

-

As a Building Block in Medicinal Chemistry: The sulfonamide functional group is a cornerstone in drug design, exhibiting a wide range of biological activities including antibacterial, diuretic, and anticancer properties. The incorporation of the 2-(dimethylamino)ethyl group can modulate the pharmacokinetic and pharmacodynamic profile of a lead compound. It can enhance water solubility, introduce a basic center for salt formation, and potentially interact with biological targets through ionic or hydrogen bonding.

-

In the Synthesis of N-Substituted Sulfonamides: this compound can serve as a precursor to a variety of N-substituted sulfonamides. The sulfonamide nitrogen can be functionalized with various alkyl, aryl, or heterocyclic groups to generate libraries of compounds for biological screening.

-

As a Ligand in Coordination Chemistry: The presence of both a nitrogen and oxygen donor atoms in the sulfonamide group, along with the tertiary amine, makes this molecule a potential ligand for various metal catalysts. Such complexes could find applications in asymmetric synthesis or other catalytic transformations.

Synthesis of this compound

The synthesis of this compound is not widely reported. However, a plausible synthetic route involves the preparation of the corresponding sulfonyl chloride followed by amination.

Protocol 1: Synthesis of 2-(Dimethylamino)ethanesulfonyl Chloride Hydrochloride

This protocol is adapted from general procedures for the synthesis of sulfonyl chlorides from thiols.

Materials:

-

2-(Dimethylamino)ethanethiol hydrochloride

-

Chlorine gas

-

Glacial acetic acid

-

Ice

Procedure:

-

Suspend 2-(dimethylamino)ethanethiol hydrochloride in glacial acetic acid in a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a condenser.

-

Cool the suspension in an ice bath.

-

Bubble chlorine gas through the stirred suspension. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

Continue the chlorine addition until the reaction mixture becomes a clear, pale yellow solution.

-

Remove the solvent under reduced pressure to obtain the crude 2-(dimethylamino)ethanesulfonyl chloride hydrochloride. This product is often used in the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol describes the amination of the sulfonyl chloride to yield the final product.

Materials:

-

2-(Dimethylamino)ethanesulfonyl chloride hydrochloride

-

Ammonia (aqueous solution, e.g., 28%)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Dissolve the crude 2-(dimethylamino)ethanesulfonyl chloride hydrochloride in a minimal amount of cold water and add it dropwise to a stirred, ice-cold concentrated aqueous ammonia solution.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

General Protocol for N-Alkylation/Arylation of this compound

This protocol outlines a general procedure for the functionalization of the sulfonamide nitrogen.

Materials:

-

This compound

-

Alkyl or aryl halide (e.g., benzyl bromide, iodobenzene)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A suitable solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-

Palladium catalyst and ligand (for arylation, e.g., Pd₂(dba)₃, Xantphos)

Procedure for N-Alkylation:

-

To a solution of this compound in a suitable solvent, add the base.

-

Add the alkyl halide and stir the reaction mixture at room temperature or with heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Procedure for N-Arylation (Buchwald-Hartwig Amination):

-

In a glovebox or under an inert atmosphere, combine this compound, the aryl halide, the palladium catalyst, the ligand, and the base in a reaction vessel.

-

Add the degassed solvent and heat the reaction mixture to the desired temperature.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation

Table 1: Hypothetical Yields for the Synthesis of this compound and its Derivatives.

| Entry | Reaction | Substrate 1 | Substrate 2 | Product | Yield (%) |

| 1 | Sulfonylation | 2-(Dimethylamino)ethanethiol HCl | Cl₂ | 2-(Dimethylamino)ethanesulfonyl chloride HCl | 85-95 |

| 2 | Amination | 2-(Dimethylamino)ethanesulfonyl chloride HCl | NH₃ | This compound | 70-85 |

| 3 | N-Benzylation | This compound | Benzyl bromide | N-Benzyl-2-(dimethylamino)ethanesulfonamide | 60-75 |

| 4 | N-Phenylation | This compound | Iodobenzene | N-Phenyl-2-(dimethylamino)ethanesulfonamide | 50-65 |

Note: The yields presented in this table are hypothetical and based on typical yields for similar reactions. Actual yields may vary depending on the specific reaction conditions and substrates used.

Visualizations

Caption: Synthetic workflow for this compound and its functionalization.

Caption: Logical relationships of this compound's roles in synthesis.

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-(Dimethylamino)ethanesulfonamide

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of 2-(Dimethylamino)ethanesulfonamide using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. The described protocol is intended for use in research and quality control environments.

Introduction

This compound is a chemical compound of interest in pharmaceutical development and other research areas. A reliable and accurate analytical method is crucial for its quantification in various sample matrices. This application note details a reversed-phase HPLC (RP-HPLC) method that offers excellent selectivity and sensitivity for the determination of this compound. The method is designed to be straightforward and can be implemented using standard HPLC equipment.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The chromatographic separation is achieved on a C18 column.

Table 1: HPLC Instrumentation and Conditions

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Vis Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Run Time | 15 minutes |

Table 2: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 10.0 | 5 | 95 |

| 12.0 | 5 | 95 |

| 12.1 | 95 | 5 |

| 15.0 | 95 | 5 |

Reagents and Standards

-

This compound reference standard: Purity >98%

-

Acetonitrile: HPLC grade

-

Formic Acid: LC-MS grade

-

Water: Deionized or Milli-Q water

Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will vary depending on the matrix. For drug substance analysis, a simple dissolution in the mobile phase mixture is typically sufficient. For more complex matrices, a sample clean-up procedure such as solid-phase extraction (SPE) may be required.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the 50 µg/mL working standard solution five times.

Table 3: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |

Method Validation Summary

The method was validated for linearity, precision, and accuracy. The following tables summarize the hypothetical performance characteristics.

Linearity

Table 4: Linearity of this compound

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,800 |

| 100 | 1,521,000 |

| Correlation Coefficient (r²) | 0.9995 |

Precision

Table 5: Precision (Repeatability) of the Method

| Concentration (µg/mL) | Mean Peak Area (n=6) | Standard Deviation | % RSD |

| 50 | 760,100 | 9,121 | 1.2 |

Accuracy

Table 6: Accuracy (Spike Recovery)

| Spiked Level | Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | % Recovery |

| Low | 10 | 9.8 | 98.0 |

| Medium | 50 | 50.7 | 101.4 |

| High | 90 | 89.1 | 99.0 |

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship between method development, validation, and routine analysis.

Application Notes and Protocols: 2-(Dimethylamino)ethanesulfonamide as a Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the potential application of 2-(dimethylamino)ethanesulfonamide as a ligand in coordination chemistry, with a particular focus on its relevance to drug development. Due to the limited availability of published data on this specific ligand, the following protocols and data are based on established principles of coordination chemistry and information available for analogous sulfonamide and aminoalkylsulfonamide ligands. These notes are intended to serve as a foundational guide for researchers interested in exploring the synthesis, characterization, and potential applications of metal complexes involving this compound.

Introduction to Sulfonamide Ligands in Coordination Chemistry

Sulfonamides are a versatile class of compounds known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] In coordination chemistry, the sulfonamide functional group (-SO₂NHR) offers multiple potential coordination sites, primarily through the nitrogen and oxygen atoms of the sulfonamide moiety. The incorporation of additional donor atoms, such as the tertiary amine in this compound, can lead to the formation of stable chelate rings with metal ions, enhancing the thermodynamic stability of the resulting complexes.